molecular formula C14H14ClNO2S B5266374 5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B5266374
M. Wt: 295.8 g/mol
InChI Key: XNHYTAZAAVOFKB-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a chloro group and a carboxamide group, which is further substituted with a 1-(4-methoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amidation: The carboxylic acid derivative of the chlorinated thiophene is then reacted with 1-(4-methoxyphenyl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

5-chloro-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9(10-3-5-11(18-2)6-4-10)16-14(17)12-7-8-13(15)19-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYTAZAAVOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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